6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime
Description
Properties
Molecular Formula |
C21H15ClFN3O |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
(E)-1-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-[(4-fluorophenyl)methoxy]methanimine |
InChI |
InChI=1S/C21H15ClFN3O/c22-17-8-11-20-25-21(16-4-2-1-3-5-16)19(26(20)13-17)12-24-27-14-15-6-9-18(23)10-7-15/h1-13H,14H2/b24-12+ |
InChI Key |
KKXABNCDEHCDML-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)/C=N/OCC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NOCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime typically proceeds via multi-step organic synthesis involving the formation of the heterocyclic core, subsequent functionalization, and oxime formation. The key steps include:
- Preparation of the heterocyclic core : Starting from substituted imidazo[1,2-a]pyridine derivatives.
- Introduction of the aldehyde group at the 3-position.
- Substitution at the phenyl and chloro groups .
- Formation of the oxime functional group through condensation with 4-fluorobenzyl hydroxylamine.
Stepwise Synthetic Pathway
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Synthesis of imidazo[1,2-a]pyridine core | Cyclization of 2-aminopyridines with α-haloketones | Reflux in ethanol or acetic acid | Forms the heterocyclic scaffold |
| 2 | Introduction of phenyl group at the 2-position | Suzuki coupling or direct substitution | Phenylboronic acid or halogenated precursors | Catalyzed by Pd catalysts |
| 3 | Chlorination at the 6-position | N-chlorosuccinimide (NCS) or Cl₂ | Controlled temperature (0-25°C) | Ensures selective chlorination |
| 4 | Introduction of aldehyde group at the 3-position | Vilsmeier-Haack formylation | POCl₃ and DMF, reflux | Forms the aldehyde functional group |
| 5 | Oxime formation | Condensation with 4-fluorobenzylhydroxylamine | Reflux in ethanol with mild base (e.g., NaOH) | Yields the oxime derivative |
Industrial Scale-Up Considerations
Scaling up the synthesis involves optimizing reaction parameters such as temperature, solvent choice, and reagent equivalents to maximize yield and purity. Purification techniques like recrystallization and chromatography are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
| Reaction Type | Description | Typical Reagents & Conditions | Significance |
|---|---|---|---|
| Cyclization | Formation of heterocyclic imidazo[1,2-a]pyridine | Cyclization of 2-aminopyridines with α-haloketones | Core structure construction |
| Suzuki Coupling | Aromatic substitution at the 2-position | Pd catalyst, base, phenylboronic acid | Phenyl group attachment |
| Electrophilic Chlorination | Chlorination at the 6-position | NCS, Cl₂, at controlled temperatures | Selective halogenation |
| Vilsmeier-Haack Formylation | Introduction of aldehyde | POCl₃, DMF, reflux | Aldehyde functionalization |
| Oxime Formation | Conversion of aldehyde to oxime | Hydroxylamine derivatives, ethanol | Functional group modification |
Reagents and Conditions Summary
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | 2-aminopyridine derivatives | Reflux, solvents like ethanol or acetic acid | Forms the heterocyclic core |
| Chlorination | N-chlorosuccinimide (NCS) | 0-25°C, inert atmosphere | Ensures regioselectivity |
| Formylation | Phosphorus oxychloride (POCl₃), DMF | Reflux | Introduces aldehyde group |
| Oxime Formation | 4-fluorobenzylhydroxylamine | Ethanol, mild base | Yields the O-(4-fluorobenzyl)oxime |
Data Tables of Key Intermediates and Final Compound
| Compound | Molecular Formula | Key Functional Groups | Typical Synthesis Step | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine core | C₇H₆N₂ | Heterocyclic ring | Cyclization | 70-85 | Recrystallization |
| 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | C₁₃H₁₀ClN₂O | Aldehyde, chloro, phenyl | Formylation | 60-75 | Chromatography |
| O-(4-fluorobenzyl)oxime derivative | C₂₁H₁₅ClFN₃O | Oxime, fluorobenzyl group | Condensation with hydroxylamine | 55-70 | Recrystallization |
Research Findings and Notes
- Reaction Optimization : Literature indicates that formylation reactions, such as the Vilsmeier-Haack process, are sensitive to temperature and reagent ratios, requiring precise control to avoid overreaction or side products.
- Selectivity : Chlorination at the 6-position is achieved with N-chlorosuccinimide under mild conditions to prevent poly-chlorination.
- Yield Considerations : Multi-step synthesis typically yields between 55-75%, with purification steps critical for obtaining high-purity compounds suitable for biological testing.
- Functional Group Compatibility : The oxime formation is compatible with aldehyde groups but sensitive to moisture; thus, anhydrous conditions are preferred.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various quinone derivatives, amines, and halogen-substituted compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine, including 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime, display significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, studies have demonstrated that modifications in the oxime group can enhance the cytotoxicity against specific cancer types, such as breast and lung cancer cells .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways associated with cell proliferation and survival. Specifically, they may act as inhibitors of kinases or other enzymes involved in tumor growth and metastasis. The presence of the chloro and oxime groups contributes to their ability to interact with these biological targets effectively .
Antimicrobial Properties
Broad-Spectrum Activity
this compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria and fungi, including both Gram-positive and Gram-negative strains. This broad-spectrum activity makes it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies highlight the efficacy of this compound against resistant strains of bacteria. For example, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating infections caused by these pathogens .
Structure-Activity Relationship (SAR) Studies
Optimization of Biological Activity
The structure-activity relationship studies have been pivotal in understanding how variations in the chemical structure affect biological activity. By systematically modifying the substituents on the imidazo[1,2-a]pyridine scaffold, researchers have identified key features that enhance potency and selectivity for specific targets. This iterative process is crucial for optimizing lead compounds for further development into therapeutic agents .
Synthesis and Industrial Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The synthesis can be optimized for yield and purity through various techniques such as chromatography and recrystallization. Understanding these synthetic pathways is essential for scaling up production for industrial applications .
Industrial Production
On an industrial scale, optimizing reaction conditions—such as temperature control and catalyst selection—can significantly enhance the efficiency of producing this compound. These advancements are critical for meeting the demands of pharmaceutical applications where large quantities may be required .
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeO-(4-fluorobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with a series of 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde oxime derivatives (4a-p) synthesized and evaluated for urease inhibition in a recent study . Key analogs and their activities are summarized below:
| Compound ID | Substituents on Oxime Moiety | Urease Inhibition (IC50, μM) |
|---|---|---|
| 4i | -OH | 5.68 ± 1.66 |
| 4o | -CF3 | 7.11 ± 1.24 |
| 4g | -NO2 | 9.41 ± 1.19 |
| 4h | Electron-withdrawing group* | 10.45 ± 2.57 |
| Standard | Thiourea | 21.25 ± 0.15 |
Key Structural Differences
- Position 6 Substitution : The target compound features a chlorine atom at position 6, whereas analogs like 4i–4o carry a fluorine atom. Chlorine’s stronger electron-withdrawing effect may enhance binding affinity to urease’s active site by polarizing the imidazo[1,2-a]pyridine core.
- Oxime Functionalization: The target’s O-(4-fluorobenzyl)oxime group introduces a bulky aromatic substituent with a fluorine atom, contrasting with smaller groups (-OH, -CF3, -NO2) in analogs. This may influence steric interactions and π-π stacking with hydrophobic residues in the enzyme.
Structure-Activity Relationship (SAR) Insights
- The target’s 4-fluorobenzyl group, while less electron-withdrawing than -CF3, may still facilitate similar interactions.
- Hydrogen-Bond Donors: The -OH group in 4i conferred the highest activity (IC50 = 5.68 μM), suggesting that hydrogen-bond donors are critical for binding. The target lacks such groups but compensates with a fluorine atom, which can engage in weak hydrogen bonds or dipole interactions.
- Steric and Aromatic Interactions : Molecular docking of active analogs revealed π-π stacking and T-shaped interactions with urease’s active site residues. The 4-fluorobenzyl group in the target compound may exploit similar interactions due to its aromaticity and fluorine’s electronegativity .
Hypothetical Activity Profile
While experimental IC50 data for the target compound are unavailable, its structural features align with SAR trends observed in active analogs:
- 4-Fluorobenzyl Group : Balances steric bulk and electronic effects, though its larger size may reduce activity compared to smaller EWGs like -CF3.
Research Findings and Implications
- Synthetic Feasibility : The target compound can be synthesized using protocols similar to those for 6-fluoro analogs, involving condensation of aldehyde intermediates with hydroxylamine derivatives .
- Molecular Docking : Computational studies on analogs suggest that the imidazo[1,2-a]pyridine core anchors the molecule in urease’s active site, while substituents fine-tune interactions. The target’s 4-fluorobenzyl group may occupy a hydrophobic pocket, enhancing stability .
- Limitations : The absence of direct biological data for the 6-chloro derivative necessitates experimental validation to confirm its potency relative to 6-fluoro analogs.
Biological Activity
6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including antimicrobial, antiviral, and anticancer properties.
- Chemical Formula : C21H15ClFN3O
- Molecular Weight : 379.81 g/mol
- CAS Number : 478257-33-9
Biological Activity Overview
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities. Specifically, this compound has shown promise in the following areas:
Antimicrobial Activity
Studies have demonstrated that compounds within the imidazo[1,2-a]pyridine class possess antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for similar imidazo compounds have been reported to range from 7.8 to 39.0 μg/mL against various pathogens .
- The specific compound under discussion may exhibit comparable or enhanced antimicrobial efficacy due to the presence of the oxime group and fluorobenzyl moiety.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy:
- In vitro studies have indicated that derivatives of imidazo[1,2-a]pyridine can induce cell cycle arrest and apoptosis in various cancer cell lines.
- For example, related compounds have shown IC50 values ranging from 1.45 to 4.25 μM against cancer cell lines such as Capan-1 and HL-60 .
The biological activity of this compound is hypothesized to occur through interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, thereby disrupting cancer cell proliferation.
- Receptor Modulation : The compound could also modulate receptor activity linked to growth factor signaling pathways.
Case Studies
Several studies have focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives:
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The aldehyde proton (δ 9.8–10.2 ppm) and oxime proton (δ 8.1–8.5 ppm) are diagnostic. Aromatic protons from the phenyl and fluorobenzyl groups appear as complex multiplets (δ 7.2–7.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 381.0522 for C₂₁H₁₅ClFN₃O) confirms molecular integrity .
Conflict Resolution :
How does structural modification of the oxime moiety influence bioactivity, and what in silico tools predict binding interactions?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Replacing the 4-fluorobenzyl group with electron-withdrawing groups (e.g., –CF₃) enhances hydrogen-bonding capacity, as seen in ureaase inhibition studies .
- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., urease). Key residues (e.g., His519 in Helicobacter pylori urease) form π-π stacking with the imidazo[1,2-a]pyridine core .
Methodological Notes :- Docking Parameters : Set grid boxes to encompass active sites (e.g., 25 ų for urease) and use Lamarckian genetic algorithms for conformational sampling.
- Free Energy Calculations : MM-GBSA in AMBER validates binding affinities predicted by docking .
How can researchers address contradictions in reported synthetic yields or crystallographic data?
Q. Advanced Research Focus
- Yield Discrepancies :
- Catalyst Purity : Trace metals in commercial acetic acid may alter oxime formation rates. Use freshly distilled catalysts .
- Scale Effects : Pilot-scale reactions (>10 mmol) often show lower yields due to inefficient heat transfer; optimize via microwave-assisted synthesis .
- Crystallographic Conflicts :
What computational methods are recommended for analyzing electronic properties and reaction mechanisms?
Q. Advanced Research Focus
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to compute:
- Mechanistic Insights :
- Acid Catalysis : Protonation of the aldehyde oxygen by acetic acid lowers the activation barrier for nucleophilic attack by hydroxylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
